molecular formula C18H23NO2S B442616 Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350992-26-6

Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442616
CAS No.: 350992-26-6
M. Wt: 317.4g/mol
InChI Key: MZWXJZGZXVWMSB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate is an organic compound with the molecular formula C18H23NO2S. This compound is part of the thiophene family, which is known for its aromatic properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts to enhance reaction rates and yields. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the sec-butyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Biological Activity

Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and pharmacological applications. This article explores its biological activity, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₂₃NO₂S
  • CAS Number : 350992-26-6
  • Molecular Weight : 317.44 g/mol
  • Hazard Classification : Irritant

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on its antibacterial and antifungal properties. The following sections detail specific studies and findings related to these activities.

Antibacterial Properties

A study conducted on various derivatives of thiophene compounds indicated that this compound demonstrated significant antibacterial activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were evaluated, revealing promising results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Klebsiella pneumoniae128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antifungal Properties

In addition to its antibacterial effects, the compound also exhibited antifungal activity. The following table summarizes the antifungal efficacy against common fungal strains:

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32
Fusarium oxysporum64

The antifungal activity indicates potential applications in treating fungal infections, particularly those caused by Candida species.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various thiophene derivatives, including this compound, against clinical isolates of resistant bacterial strains. The compound showed effective inhibition against multi-drug resistant strains, highlighting its potential as a novel therapeutic agent in antibiotic resistance scenarios.
  • Pharmacological Evaluation : Another study explored the pharmacological profile of this compound in vivo, assessing its toxicity and therapeutic window. Results indicated a favorable safety profile at therapeutic doses, suggesting further investigation into its clinical applications.

Properties

IUPAC Name

ethyl 2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-5-11(3)13-7-9-14(10-8-13)15-12(4)22-17(19)16(15)18(20)21-6-2/h7-11H,5-6,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWXJZGZXVWMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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